molecular formula C17H22N2O3 B6913372 N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B6913372
M. Wt: 302.37 g/mol
InChI Key: WYVMTEFWYSHAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a cyclopropyl group, a hydroxy-methylpropyl group, and an indole moiety, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,22)10-19(11-7-8-11)15(20)9-13-12-5-3-4-6-14(12)18-16(13)21/h3-6,11,13,22H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVMTEFWYSHAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C1CC1)C(=O)CC2C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Acylation Reaction: The indole derivative can then undergo acylation with an appropriate acyl chloride or anhydride to introduce the acetamide functionality.

    Substitution Reactions: The cyclopropyl and hydroxy-methylpropyl groups can be introduced through nucleophilic substitution reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide would depend on its specific interactions with molecular targets. Typically, compounds with indole moieties can interact with various biological receptors, enzymes, or proteins, influencing pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.